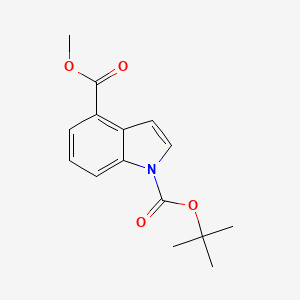

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate

Description

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the indole ring, along with two carboxylate groups

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGNJZVTHXMEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478576 | |

| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220499-11-6 | |

| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chemical Characteristics and Structural Properties

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate has a molecular formula of C15H17NO4 with a molecular weight of 275.30 g/mol. The compound contains a Boc-protected indole nitrogen and a methyl ester at the 4-position, creating a dicarboxylate system. These functional groups provide multiple handles for further derivatization, making this compound particularly useful in divergent synthesis approaches.

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits characteristic spectroscopic properties that facilitate its identification and purity assessment.

General Synthetic Strategies

The preparation of this compound typically involves a multi-step synthetic approach focusing on two key transformations: N-protection with a Boc group and carboxylation/esterification at the 4-position. Several strategic routes have been documented, each with specific advantages depending on the available starting materials and desired scale.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnection at the two carboxylate groups:

- The Boc group at the indole nitrogen can be installed via standard N-protection protocols

- The methyl ester at position 4 can be introduced either before or after the Boc protection, through direct carboxylation or via functional group interconversion

N-Boc Protection Methods

The installation of a tert-butyloxycarbonyl (Boc) group at the indole nitrogen represents a critical step in the synthesis of the target compound.

Standard DMAP-Catalyzed Boc Protection

A widely employed method involves treating the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst:

- The indole derivative (1 equivalent) is dissolved in dichloromethane (DCM)

- DMAP (0.1 equivalent) is added as a catalyst

- Triethylamine (1.3 equivalents) is added as a base

- Boc2O (1.3 equivalents) is added at room temperature

- The reaction mixture is stirred at room temperature for 24 hours

- After aqueous workup, the product is purified by column chromatography

This procedure typically provides high yields (>90%) of the N-Boc protected indole.

NaH-Mediated Boc Protection

An alternative approach employs sodium hydride as a stronger base to deprotonate the indole nitrogen prior to reaction with Boc2O:

- NaH (1.5 equivalents, 60% dispersion in mineral oil) is suspended in THF at 0°C

- The indole derivative (1 equivalent) is added dropwise at 0°C

- The mixture is stirred at 0°C for 30 minutes, then at room temperature for an additional 30 minutes

- The mixture is cooled again to 0°C, and Boc2O (2.0 equivalents) is added

- The reaction is allowed to warm to room temperature and stirred for 6-12 hours

- After aqueous workup, the product is purified

This method is particularly effective for less nucleophilic indoles and often provides yields in the 82-94% range.

Carboxylation and Esterification Methods

The installation of a methyl ester at the 4-position of indole represents the second key transformation in the synthesis of this compound.

Direct Carboxylation Approaches

Metalation-Carboxylation Sequence

A common strategy involves lithiation at the 4-position followed by carboxylation:

- N-Boc-indole is treated with a strong base (such as n-BuLi or LDA) at low temperature (-78°C to -50°C) in THF

- The resulting lithiated species is quenched with methyl chloroformate or CO2 followed by methylation

- The reaction mixture is worked up and purified to yield the desired 4-carboxylated product

This regioselective approach takes advantage of the directing effect of the Boc group to favor metalation at the 4-position.

Functional Group Interconversion

If a 4-substituted indole derivative is available, functional group interconversion provides an alternative route:

From 4-Haloindoles

Starting from 4-haloindoles (typically 4-bromoindole or 4-iodoindole):

- The halogen undergoes palladium-catalyzed carbonylation in methanol

- The indole nitrogen is subsequently protected with a Boc group

- Purification yields the desired dicarboxylate

From 4-Formylindoles

The oxidation of 4-formylindoles offers another viable approach:

- 4-Formylindole is oxidized to the corresponding carboxylic acid using a suitable oxidant (e.g., KMnO4, NaClO2)

- The resulting acid is esterified with methanol under acidic conditions

- The indole nitrogen is protected with a Boc group

One-Pot N-Protection and Esterification

A more efficient approach combines both key transformations in a one-pot procedure:

- 4-Carboxy-indole is treated with NaH in THF at 0°C

- The deprotonated species is treated sequentially with Boc2O and methyl iodide

- After workup and purification, the desired dicarboxylate is obtained

Optimization of Reaction Conditions

The synthesis of this compound can be optimized by careful adjustment of reaction parameters.

Temperature Effects

Temperature control is crucial for both the N-protection and carboxylation steps:

Synthesis via 3-Substituted Indole Intermediates

An alternative approach involves the synthesis through 3-substituted indole intermediates, which can be particularly useful when specific substitution patterns are desired.

Via Boronic Acid Intermediates

The synthesis can proceed through a 3-borylated intermediate, which enables further functionalization:

- N-Boc-4-methoxycarbonylindole is treated with a borylation agent (e.g., bis(pinacolato)diboron)

- The resulting 3-borylated intermediate can be utilized in cross-coupling reactions

- Direct synthesis of the target compound can be achieved through appropriate conditions

This approach is particularly valuable when additional functionality at the 3-position is required for subsequent transformations.

Purification and Characterization

The purification of this compound typically involves standard techniques with specific modifications to maximize yield and purity.

Chromatographic Purification

Column chromatography using silica gel is the most common purification method:

Crystallization Techniques

For larger scale preparations, crystallization offers advantages over chromatography:

- Suitable solvent systems include:

- Ethyl acetate/hexane

- Diethyl ether/pentane

- Toluene/hexane

Spectroscopic Characterization

Confirmation of structure and purity typically involves the following techniques:

- NMR spectroscopy (1H and 13C): Key signals include the tert-butyl singlet (≈1.60 ppm), methyl ester singlet (≈3.90 ppm), and aromatic protons (7.0-8.2 ppm)

- Mass spectrometry: Molecular ion peak at m/z 275 (M+)

- IR spectroscopy: Characteristic carbonyl stretching frequencies for both ester groups (≈1700-1750 cm-1)

Scale-up Considerations and Industrial Applications

The preparation of this compound on larger scales requires specific modifications to ensure safety, efficiency, and reproducibility.

Process Intensification

For industrial applications, process intensification can significantly improve efficiency:

- Continuous flow techniques for the N-Boc protection step, allowing for better temperature control and safer handling of reactive intermediates

- In-line monitoring (IR, HPLC) to ensure reaction completion and minimize side product formation

- Direct crystallization where possible to avoid chromatographic purification steps

Recent Advances in Synthetic Methodologies

Recent literature has described several improved methodologies for the preparation of functionalized indoles relevant to the synthesis of this compound.

Catalytic Approaches

Modern catalytic methods offer advantages in terms of efficiency and selectivity:

Flow Chemistry Applications

Continuous flow processes have shown particular promise for the synthesis of N-protected indole derivatives:

- Thermal Boc deprotection under flow conditions (250-300°C) in flow reactors with stainless steel coils

- Telescoped reaction sequences without intermediate isolation

- Enhanced safety profiles for handling reactive intermediates

Analyse Des Réactions Chimiques

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (e.g., bromine, chlorine) can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

Medicine: The compound’s potential therapeutic applications are explored in drug discovery and development.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as tert-butyl 1-indolecarboxylate and 4-methylindole share structural similarities with this compound.

Uniqueness: The presence of both tert-butyl and methyl groups, along with two carboxylate groups, distinguishes this compound from others.

Activité Biologique

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (CAS No. 220499-11-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties, structure-activity relationships (SAR), and pharmacokinetic profiles based on recent research findings.

- Molecular Formula : C₁₅H₁₇N₁O₄

- Molecular Weight : 275.30 g/mol

- Purity : Typically above 96%

- Solubility : Soluble in various organic solvents with a solubility of approximately 0.084 mg/ml .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

The IC50 values indicate that the compound is more effective than traditional chemotherapeutics like 5-fluorouracil in specific contexts, suggesting a promising avenue for cancer treatment development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole framework significantly influence the compound's biological activity. The presence of substituents such as tert-butoxycarbonyl groups at specific positions enhances antiproliferative properties. For example, compounds with electron-rich groups at the benzene ring showed improved cellular activity compared to those with hydrogen substitutions .

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific kinases associated with cell cycle regulation. Notably, compounds derived from similar frameworks have demonstrated inhibitory effects on CDK9, leading to apoptosis in cancer cells . This suggests that targeting CDK9 could be a viable strategy for enhancing therapeutic efficacy.

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies indicate that this compound is likely to permeate biological membranes effectively, making it a candidate for further drug development:

| Property | Value |

|---|---|

| Bioavailability Score | 0.55 |

| Lipinski Rule Violations | None |

| CYP Inhibition | CYP1A2, CYP2C19 |

| BBB Permeability | Yes |

The absence of violations of Lipinski's rules indicates favorable characteristics for oral bioavailability and systemic circulation .

Case Studies and Applications

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, animal models treated with derivatives of indole-based compounds have shown reduced tumor growth rates compared to controls. These findings underscore the potential for clinical applications in oncology.

Q & A

Q. What are the common synthetic routes for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions with tert-butyl and methyl ester protections. Key steps include:

- Lithium diisopropylamide (LDA)-mediated deprotonation in tetrahydrofuran (THF)/hexane at −78°C to activate intermediates .

- Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmosphere at 40–100°C to form the indole backbone .

- Selective ester hydrolysis using HCl in 1,4-dioxane or aqueous NaOH to isolate intermediates .

Optimization tips: - Use Cs₂CO₃ as a base in DMF at 100°C for nucleophilic substitutions to achieve >90% yield .

- Avoid prolonged exposure to moisture during tert-butyl ester formation to prevent premature hydrolysis .

Q. How is the molecular structure of this compound characterized in research settings?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) with bond lengths (e.g., C–Br: 1.7297 Å) and angles (e.g., 107.16° for indole ring substituents) .

- NMR spectroscopy :

- ¹H NMR : Distinct signals for tert-butyl (δ 1.34 ppm) and methyl ester (δ 3.7 ppm) groups .

- ¹³C NMR : Carbonyl carbons at δ 165–170 ppm confirm ester functionalities .

- LCMS : Molecular ion peaks (e.g., [M+H]⁺ at 698.8 m/z) validate purity and molecular weight .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using different palladium catalysts in coupling reactions?

Methodological Answer: Yield discrepancies often arise from ligand-catalyst mismatches or solvent effects. For example:

- Pd(OAc)₂ with XPhos ligand in tert-butyl alcohol achieves >95% yield in Suzuki-Miyaura couplings .

- Pd(dppf)Cl₂ in 1,4-dioxane/water may yield <50% due to poor solubility of aryl halides .

Troubleshooting strategies : - Screen ligands (e.g., XPhos vs. SPhos) to match steric/electronic demands of substrates.

- Use high-throughput experimentation (HTE) to identify optimal solvent/base combinations .

- Monitor reaction progress via TLC or LCMS to detect side products (e.g., dehalogenation) .

Q. What methodological approaches are recommended for introducing functional groups at the indole nitrogen without affecting the ester groups?

Methodological Answer: The tert-butyl and methyl esters are sensitive to nucleophilic/acidic conditions. Strategies include:

- Protection-deprotection sequences : Use Boc (tert-butoxycarbonyl) groups to shield the indole nitrogen during ester hydrolysis .

- Mild alkylation : Employ K₂CO₃ in DMF at room temperature for selective N-alkylation, minimizing ester cleavage .

- Photocatalytic methods : Visible-light-mediated C–H functionalization avoids harsh reagents that degrade esters .

Example : Iodination at the 4-position of the indole ring using N-iodosuccinimide (NIS) in acetonitrile preserves ester integrity .

Q. How should researchers handle discrepancies between computational predictions and experimental data in stability studies?

Methodological Answer: Discrepancies often arise from solvation effects or unaccounted transition states. Mitigation steps:

- DFT calculations : Include implicit solvent models (e.g., SMD for DMF) to improve agreement with experimental hydrolysis rates .

- Kinetic studies : Compare Arrhenius plots (e.g., ester hydrolysis at 20–100°C) to refine activation energy estimates .

- Crystallographic validation : Use X-ray structures to verify predicted conformations of the piperidine-indole scaffold .

Q. What safety protocols are critical when handling this compound in aqueous or oxidative environments?

Methodological Answer: Key hazards and mitigations:

- Hydrogen chloride exposure : Use fume hoods during HCl-mediated ester hydrolysis to avoid inhalation risks .

- Peroxide formation : Store tert-butyl-containing intermediates under nitrogen to prevent autoxidation .

- Aquatic toxicity : Dispose of waste via licensed facilities, as indole derivatives show moderate ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.